molecular formula C8H14O2 B8512708 Ethyl 3-methylpent-4-enoate CAS No. 7796-71-6

Ethyl 3-methylpent-4-enoate

Cat. No. B8512708
CAS RN: 7796-71-6
M. Wt: 142.20 g/mol
InChI Key: AUAKFHKYJDJBKI-UHFFFAOYSA-N
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Description

Ethyl 3-methylpent-4-enoate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-methylpent-4-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methylpent-4-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7796-71-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

ethyl 3-methylpent-4-enoate

InChI

InChI=1S/C8H14O2/c1-4-7(3)6-8(9)10-5-2/h4,7H,1,5-6H2,2-3H3

InChI Key

AUAKFHKYJDJBKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of 36.06 g of crotyl alcohol, 162.2 g of triethyl orthoacetate and 2.22 g of propionic acid was slowly heated to 100° C. (1.25 hours), stirred and heated at 100°-115° C. for 1 hour, at 115°-145° C. for 2.5 hours, then at 145°-155° C. for 6 hours. The mixture was cooled in an ice bath and treated with 50 ml of glacial acetic acid and 50 ml of water. The mixture was stirred at room temperature for 45 minutes, diluted with ether, extracted with saturated sodium bicarbonate solution, then with brine and dried (MgSO4). The solvent was evaporated under reduced pressure and the residue was distilled under reduced pressure to give ethyl 3-methyl-4-pentenoate (3A), as a colorless liquid, b.p.: 88°-91° C. (60 Torr.).
Quantity
36.06 g
Type
reactant
Reaction Step One
Quantity
162.2 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of (E)-but-2-en-1-ol (50 g, 693 mmol) in 1,1,1-triethoxyethane (890 mL 4854 mmol) was added acetic acid (5 g, 83 mmol) at room temperature. The reaction was heated to 125° C. for 4 h. The by-product ethanol was distilled by normal distillation to get crude compound ethyl 3-methylpent-4-enoate (70 g, 71.0%) as color less oil. This was taken to next step without further purification; 1H NMR (DMSO-d6) δ ppm 5.82-5.73 (m, 1H), 5.03-4.92 (m, 2H), 4.08-4.02 (m, 2H), 2.50 (m, 1H), 2.31-2.26 (m, 2H), 1.17 (t, J=8 Hz, 3H), 1.00 (d, J=8 Hz, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
890 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

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